molecular formula C21H25N5OS B13749017 Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- CAS No. 63134-02-1

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]-

Cat. No.: B13749017
CAS No.: 63134-02-1
M. Wt: 395.5 g/mol
InChI Key: VAAUVVLIZRXVHB-UHFFFAOYSA-N
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Description

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- (hereafter referred to as the target compound) is a structurally complex molecule featuring a benzothiazole core substituted with a methyl group at position 6 and an azo (-N=N-) linkage at position 2. This azo group connects to a phenyl ring bearing ethyl and methyl substituents, which is further linked to an acetamide moiety via an ethylaminoethyl spacer. Its structural uniqueness lies in the combination of azo, benzothiazole, and acetamide functionalities, which are individually associated with diverse chemical and biological properties .

Properties

CAS No.

63134-02-1

Molecular Formula

C21H25N5OS

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethyl]acetamide

InChI

InChI=1S/C21H25N5OS/c1-5-26(11-10-22-16(4)27)17-7-9-18(15(3)13-17)24-25-21-23-19-8-6-14(2)12-20(19)28-21/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,27)

InChI Key

VAAUVVLIZRXVHB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCNC(=O)C)C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- typically involves the following steps:

    Diazotization: The process begins with the diazotization of 6-methyl-2-aminobenzothiazole. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N-[2-[ethyl[3-methylphenyl]amino]ethyl]acetamide under alkaline conditions to form the azo compound. This step is crucial as it forms the characteristic azo linkage.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of azoxy compounds.

    Reduction: Reduction of the azo group can yield amines. This reaction is typically carried out using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.

    Substitution: The benzothiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium dithionite or catalytic hydrogenation are frequently used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under controlled conditions.

Major Products

    Oxidation: Azoxy derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- has diverse applications in scientific research:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy due to its vibrant color properties.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo and benzothiazole functional groups. The azo linkage is responsible for its chromophoric properties, allowing it to absorb and reflect specific wavelengths of light. The benzothiazole ring enhances the stability and reactivity of the compound, making it suitable for various chemical reactions. In biological systems, the compound can interact with cellular components, potentially disrupting microbial cell walls or interfering with cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azo Dye Analogues

Azo compounds are prominent in dye chemistry. For instance:

  • N-[2-[(2-Chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide (): This azo dye features a chloro-nitro substitution pattern, which enhances lightfastness and color intensity. Its molecular weight (389.836 g/mol) and density (1.32 g/cm³) provide benchmarks for comparing the target compound’s physicochemical properties .
  • Disperse Blue 79 (): A commercial azo dye with nitrophenyl and cyanoethylamino groups. The target compound’s benzothiazole core may confer distinct UV absorption properties compared to Disperse Blue 79’s simpler aromatic system .

Coordination and Bioactive Analogues

N-Substituted acetamides are explored for their coordination capabilities and bioactivity:

  • 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (): This compound’s dichlorophenyl and pyrazolyl groups enable hydrogen bonding and metal coordination. The target compound’s benzothiazole-azo system may offer alternative binding sites for transition metals or biological targets .
  • Acetamide derivatives with triazole-thiadiazole hybrids (): These exhibit antimicrobial and anticancer activities, suggesting that the target compound’s benzothiazole and azo groups could similarly interact with cellular enzymes or DNA .

Crystallographic and Conformational Insights

highlights conformational flexibility in acetamides, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. The target compound’s ethylaminoethyl spacer may introduce torsional strain, affecting molecular packing and solubility .

Biological Activity

Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- is a complex organic compound characterized by its azo group and a benzothiazole moiety. Its molecular formula is C21H25N5OSC_{21}H_{25}N_{5}OS, with a molecular weight of approximately 395.53 g/mol. The structural features of this compound suggest potential biological activities that merit detailed examination.

The biological activity of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the azo group often correlates with significant biological properties, such as antimicrobial and antitumor activities. Research has indicated that compounds similar to this one can exhibit varied interaction profiles due to subtle structural differences.

Antimicrobial Activity

Studies have demonstrated that compounds containing benzothiazole derivatives often possess notable antimicrobial properties. For instance, derivatives of benzothiazole have been shown to exhibit activity against various bacterial strains, making them potential candidates for antibiotic development .

Antitumor Potential

The compound's structure suggests potential antitumor activity. A study focusing on related benzothiazole compounds indicated that certain derivatives could inhibit cancer cell proliferation effectively . The inhibition mechanism typically involves interference with critical cellular pathways, which could be explored further for Acetamide's specific effects.

Hypoglycemic Effects

Research has also highlighted the hypoglycemic effects of related benzothiazole compounds. In animal models, these compounds have shown the ability to lower blood glucose levels comparably to established hypoglycemic drugs . This suggests that Acetamide may also exhibit similar metabolic effects.

Synthesis and Biological Evaluation

A comprehensive study evaluated the synthesis of Acetamide, N-[2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethyl]- using multi-step organic reactions. The synthesized compound was subjected to various biological assays to determine its efficacy against microbial strains and cancer cells .

Comparative Analysis with Related Compounds

A comparative analysis was conducted on several compounds sharing structural similarities with Acetamide. The following table summarizes key features and biological activities of these compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
1-Amino-2-naphthol90-15-3Contains an amino group; used in dye synthesisAntimicrobial
4-Aminoazobenzene60-09-3Azo compound; known for carcinogenic propertiesAntitumor
Benzothiazole95-16-9Shares the benzothiazole moiety; used in rubber processingAntimicrobial

Uniqueness : Acetamide stands out due to its complex structure combining both acetamide and benzothiazole derivatives, potentially offering unique chemical reactivity and biological activity compared to simpler azo compounds .

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